molecular formula C19H36O5 B14586679 Butyl 3-methoxybutyl decanedioate CAS No. 61286-44-0

Butyl 3-methoxybutyl decanedioate

Cat. No.: B14586679
CAS No.: 61286-44-0
M. Wt: 344.5 g/mol
InChI Key: KSUVVQFWESCOPU-UHFFFAOYSA-N
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Description

Butyl 3-methoxybutyl decanedioate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and solvents. This compound is synthesized through the esterification of butyl alcohol and 3-methoxybutyl alcohol with decanedioic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-methoxybutyl decanedioate typically involves the esterification reaction between butyl alcohol, 3-methoxybutyl alcohol, and decanedioic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Butyl alcohol+3-methoxybutyl alcohol+Decanedioic acidAcid catalystButyl 3-methoxybutyl decanedioate+Water\text{Butyl alcohol} + \text{3-methoxybutyl alcohol} + \text{Decanedioic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Butyl alcohol+3-methoxybutyl alcohol+Decanedioic acidAcid catalyst​Butyl 3-methoxybutyl decanedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-methoxybutyl decanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohols and decanedioic acid.

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Butyl alcohol, 3-methoxybutyl alcohol, and decanedioic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Butyl 3-methoxybutyl decanedioate has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of perfumes, flavorings, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Butyl 3-methoxybutyl decanedioate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by the enzyme, resulting in the formation of the corresponding alcohols and decanedioic acid. The molecular targets include esterases and lipases, which are enzymes that hydrolyze ester bonds.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: An ester with a similar structure but different alcohol component.

    Ethyl 3-methoxybutyl decanedioate: Similar ester with ethyl alcohol instead of butyl alcohol.

    Methyl 3-methoxybutyl decanedioate: Similar ester with methyl alcohol instead of butyl alcohol.

Uniqueness

Butyl 3-methoxybutyl decanedioate is unique due to its specific combination of butyl and 3-methoxybutyl alcohols with decanedioic acid, which imparts distinct physical and chemical properties. Its specific structure allows for unique applications in various fields, particularly in the production of fragrances and as a plasticizer.

Properties

CAS No.

61286-44-0

Molecular Formula

C19H36O5

Molecular Weight

344.5 g/mol

IUPAC Name

1-O-butyl 10-O-(3-methoxybutyl) decanedioate

InChI

InChI=1S/C19H36O5/c1-4-5-15-23-18(20)12-10-8-6-7-9-11-13-19(21)24-16-14-17(2)22-3/h17H,4-16H2,1-3H3

InChI Key

KSUVVQFWESCOPU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCCCCCC(=O)OCCC(C)OC

Origin of Product

United States

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